molecular formula C18H19F3N4O3 B2452961 2-{2-Oxo-2-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one CAS No. 2380064-29-7

2-{2-Oxo-2-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2452961
CAS No.: 2380064-29-7
M. Wt: 396.37
InChI Key: LIDWFYDBPZAHKQ-UHFFFAOYSA-N
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Description

2-{2-Oxo-2-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyridazinone core, a piperidine ring, and a trifluoromethyl-substituted pyridine moiety

Preparation Methods

The synthesis of 2-{2-Oxo-2-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-{2-Oxo-2-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring and the pyridine moiety.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{2-Oxo-2-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

    Biological Research: The compound can be used as a tool to study various biological processes, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of 2-{2-Oxo-2-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes.

Comparison with Similar Compounds

Similar compounds to 2-{2-Oxo-2-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one include other pyridazinone derivatives and compounds with trifluoromethyl-substituted pyridine moieties. These compounds may share some properties but differ in their specific activities and applications. The unique combination of the pyridazinone core, piperidine ring, and trifluoromethyl-substituted pyridine in this compound sets it apart from others.

Properties

IUPAC Name

2-[2-oxo-2-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O3/c19-18(20,21)14-3-1-7-22-17(14)28-12-13-5-9-24(10-6-13)16(27)11-25-15(26)4-2-8-23-25/h1-4,7-8,13H,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDWFYDBPZAHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=CC=N2)C(F)(F)F)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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